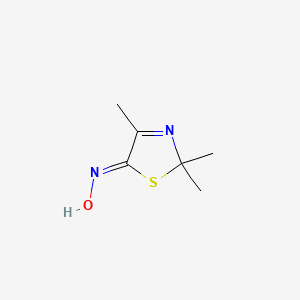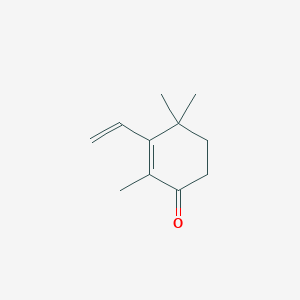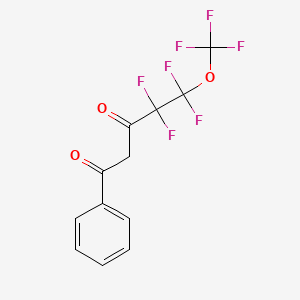
CID 16685410
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 16685410” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 16685410 involves several synthetic routes. One common method includes the reaction of a specific precursor compound with non-nucleophilic alkali and iodine to synthesize an intermediate. This intermediate then undergoes a Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst to form another intermediate. Finally, demethylation of this intermediate yields the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
CID 16685410 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce halogenated compounds.
Applications De Recherche Scientifique
CID 16685410 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of CID 16685410 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 16685410 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties. Its distinct reactivity and interaction with molecular targets set it apart from other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C2H6Al |
|---|---|
Poids moléculaire |
57.05 g/mol |
InChI |
InChI=1S/2CH3.Al/h2*1H3; |
Clé InChI |
ORVACBDINATSAR-UHFFFAOYSA-N |
SMILES canonique |
C[Al]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
![N-[2-(Benzyloxy)benzoyl]-D-threonine](/img/no-structure.png)


![8-Methyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B14416036.png)
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)



